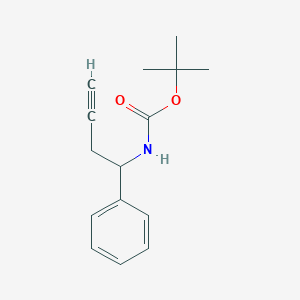
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of quinolone derivatives. This compound is known for its antibacterial properties and is structurally related to nalidixic acid, a well-known antibacterial agent. The compound has a molecular formula of C12H12N2O3 and is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is converted to 2-amino-5-methylpyridine.
Condensation Reaction: The 2-amino-5-methylpyridine is then condensed with ethyl formate and diethyl malonate to form N-(2-methyl-5-aminopyridine)methylene diethyl malonate.
Cyclization: The intermediate is subjected to cyclization at high temperatures (260-270°C) to form the naphthyridine ring.
Hydrolysis: The cyclized product is then hydrolyzed using a dilute sodium hydroxide solution to yield the final product.
Analyse Chemischer Reaktionen
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Industry: The compound is used in the production of antibacterial agents and other pharmaceuticals
Wirkmechanismus
The mechanism of action of Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound interferes with the synthesis of RNA and protein, ultimately leading to the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Ethyl1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is similar to other quinolone derivatives such as nalidixic acid, ciprofloxacin, and norfloxacin. it is unique in its specific structure and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. Similar compounds include:
Nalidixic Acid: A well-known antibacterial agent with a similar naphthyridine core.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: Another fluoroquinolone used to treat various bacterial infections
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 1-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-14(2)11-8(10(9)15)5-4-6-13-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
RAJFAEIJWWCRQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-(aminomethyl)-N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B8309521.png)


